Analytical Characterization of 5-MeO-pyr-T: A Technical Guide Using NMR and GC-MS
Analytical Characterization of 5-MeO-pyr-T: A Technical Guide Using NMR and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical characterization of 5-methoxy-N,N-tetramethylenetryptamine (5-MeO-pyr-T), a psychoactive tryptamine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of analytical workflows and relevant signaling pathways to facilitate a deeper understanding of its chemical properties and biological interactions.
Introduction
5-MeO-pyr-T is a synthetic tryptamine that has emerged as a substance of interest in forensic and clinical settings.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification. This guide focuses on two of the most powerful techniques for structural elucidation and identification of organic molecules: NMR and GC-MS. While specific, publicly available, peer-reviewed NMR and GC-MS data for 5-MeO-pyr-T is limited, this guide presents data from closely related structural analogs, 5-methoxy-2-methyl-N,N-dialkyltryptamines, to provide a foundational understanding of the expected spectral characteristics.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules.[3][4][5][6] It provides detailed information about the chemical environment of individual atoms within a molecule. For tryptamines, ¹H NMR and ¹³C NMR are routinely employed.
Predicted ¹H and ¹³C NMR Data for 5-MeO-pyr-T Analogs
The following tables summarize the ¹H and ¹³C NMR data for 5-methoxy-2-methyl-N,N-dimethyltryptamine, a close structural analog of 5-MeO-pyr-T.[7] The data was obtained in CDCl₃ at 300 MHz for ¹H NMR and presumably at a corresponding frequency for ¹³C NMR.[7]
Table 1: ¹H NMR Data for 5-methoxy-2-methyl-N,N-dimethyltryptamine [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77 | br s | 1H | NH |
| 7.12 | d, J = 8.7 Hz | 1H | H-7 |
| 6.96 | d, J = 2.4 Hz | 1H | H-4 |
| 6.75 | dd, J = 8.7, 2.4 Hz | 1H | H-6 |
| 3.84 | s | 3H | OCH₃ |
| 2.87–2.81 | m | 2H | β-CH₂ |
| 2.52–2.46 | m | 2H | α-CH₂ |
| 2.35 | s | 6H | NCH₃ |
| 2.34 | s | 3H | 2-CH₃ |
Table 2: ¹³C NMR Data for 5-methoxy-2-methyl-N,N-dimethyltryptamine [7]
| Chemical Shift (δ) ppm | Assignment |
| 153.9 | C-5 |
| 132.1 | C-2 |
| 130.4 | C-7a |
| 129.1 | C-3a |
| 110.8 | C-7 |
| 110.4 | C-6 |
| 109.5 | C-3 |
| 100.3 | C-4 |
| 60.2 | α-CH₂ |
| 56.0 | OCH₃ |
| 45.5 | NCH₃ |
| 22.9 | β-CH₂ |
| 11.7 | 2-CH₃ |
Experimental Protocol for NMR Analysis
The following is a general protocol for the NMR analysis of a small organic molecule like 5-MeO-pyr-T.[3][4][5][6][8]
1.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the analytical standard of 5-MeO-pyr-T.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1.2.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Acquire a 1D ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include:
-
Pulse sequence: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' in Bruker terminology).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation delay: 2 seconds.
-
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds in the gas phase and then detects them using mass spectrometry, providing both retention time and mass spectral data for identification.[9][10][11]
Predicted GC-MS Data for 5-MeO-pyr-T Analogs
The mass spectrum of tryptamines is often characterized by the formation of an iminium ion as the base peak, resulting from the cleavage of the Cα-Cβ bond of the ethylamine side chain. For 5-MeO-pyr-T, the pyrrolidine ring would be part of this iminium ion.
For the analogous 5-methoxy-2-methyl-N,N-dialkyltryptamines, key indole-related fragment ions were observed at m/z 174, 159, 131, 130, and 103 under Electron Ionization (EI) conditions.[2][12]
Table 3: Key Mass Fragments for 5-methoxy-2-methyl-N,N-dialkyltryptamine Analogs (EI-MS) [2][12]
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| Iminium Ion | Base Peak (structure dependent on the N,N-dialkyl groups) |
| 174 | Indole-related fragment |
| 159 | Indole-related fragment |
| 131 | Indole-related fragment |
| 130 | Indole-related fragment |
| 103 | Indole-related fragment |
Experimental Protocol for GC-MS Analysis
The following protocol is a general procedure for the GC-MS analysis of tryptamines.[1][9][10][11]
2.2.1. Sample Preparation
-
Prepare a stock solution of the 5-MeO-pyr-T standard in a suitable organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution to the desired concentrations for calibration.
-
For samples in a matrix (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction is typically required. For a simple liquid-liquid extraction:
-
Make the sample basic (e.g., with NaOH).
-
Extract with an organic solvent like methylene chloride or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent for injection.
-
2.2.2. GC-MS Instrumental Conditions
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5MS (5% phenyl methyl siloxane) or equivalent, is commonly used.[10]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Injection Mode: Splitless or split (e.g., 10:1) injection of 1 µL.
-
Oven Temperature Program: An initial temperature of 100-150 °C held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.[9][10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Signaling Pathways and Analytical Workflow
Signaling Pathway of 5-MeO-pyr-T
5-MeO-pyr-T and its analogs are known to be potent agonists at serotonin receptors, particularly the 5-HT₁A subtype. The diagram below illustrates a simplified signaling pathway initiated by the binding of 5-MeO-pyr-T to the 5-HT₁A receptor, which is a G-protein coupled receptor (GPCR).
Caption: Simplified 5-HT1A receptor signaling pathway for 5-MeO-pyr-T.
Analytical Workflow
The following diagram illustrates the logical workflow for the analytical characterization of 5-MeO-pyr-T using NMR and GC-MS.
Caption: Workflow for the analytical characterization of 5-MeO-pyr-T.
Conclusion
The analytical characterization of novel psychoactive substances like 5-MeO-pyr-T is paramount for forensic, clinical, and research purposes. This guide provides a framework for utilizing NMR and GC-MS for its unambiguous identification. By employing the detailed protocols and referencing the spectral data of close analogs, researchers and scientists can effectively identify and characterize 5-MeO-pyr-T. The provided diagrams of the signaling pathway and analytical workflow offer a visual representation to aid in the understanding of its biological activity and the process of its chemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. azolifesciences.com [azolifesciences.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. shulginresearch.net [shulginresearch.net]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. japsonline.com [japsonline.com]
- 11. Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
